2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylethanone;ethanesulfonic acid
Description
This compound is a 1:1 salt comprising a triazine core substituted with diamino and dimethyl groups, a phenyl ring, and a morpholin-4-yl ethanone moiety, paired with ethanesulfonic acid. The triazine scaffold is a hallmark of antifolate agents, often targeting enzymes like dihydrofolate reductase (DHFR) . The morpholine group enhances solubility and bioavailability, while ethanesulfonic acid stabilizes the salt form for improved pharmacokinetics . Its structural uniqueness lies in the morpholin-4-yl ethanone linkage, differentiating it from other triazine derivatives with sulfonyl, halogenated, or alkyl substituents.
Properties
CAS No. |
50510-25-3 |
|---|---|
Molecular Formula |
C19H30N6O5S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylethanone;ethanesulfonic acid |
InChI |
InChI=1S/C17H24N6O2.C2H6O3S/c1-17(2)21-15(18)20-16(19)23(17)13-5-3-12(4-6-13)11-14(24)22-7-9-25-10-8-22;1-2-6(3,4)5/h3-6H,7-11H2,1-2H3,(H4,18,19,20,21);2H2,1H3,(H,3,4,5) |
InChI Key |
MIKQVBQNVAUZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CC(=O)N3CCOCC3)N)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural and functional differences among analogs:
Toxicity and Pharmacokinetics
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